4-Tert-butylcycloheptan-1-ol
Overview
Description
4-Tert-butylcycloheptan-1-ol is an organic compound with the molecular formula C11H22O It is a secondary alcohol with a seven-membered ring structure, featuring a tert-butyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butylcycloheptan-1-ol can be synthesized through the reduction of 4-tert-butylcycloheptanone. Common reducing agents used for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction typically occurs in an alcoholic or anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or anhydrous sulfuric acid . This method is favored for its efficiency in producing the desired cis-isomer of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylcycloheptan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, NaOCl, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various reagents depending on the desired functional group substitution.
Major Products Formed
Oxidation: 4-tert-butylcycloheptanone.
Reduction: this compound.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
4-Tert-butylcycloheptan-1-ol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-butylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: A structurally similar compound with a six-membered ring instead of a seven-membered ring.
4-tert-Butylcyclohexanol: Another similar compound with a hydroxyl group on a six-membered ring.
Uniqueness
4-Tert-butylcycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-tert-butylcycloheptan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10,12H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWOCRYXPMKZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297630 | |
Record name | 4-(1,1-Dimethylethyl)cycloheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-63-8 | |
Record name | 4-(1,1-Dimethylethyl)cycloheptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5932-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)cycloheptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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